molecular formula C12H10ClN B6589190 2-chloro-[1,1'-biphenyl]-3-amine CAS No. 1997842-72-4

2-chloro-[1,1'-biphenyl]-3-amine

Cat. No.: B6589190
CAS No.: 1997842-72-4
M. Wt: 203.7
InChI Key:
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Description

2-chloro-[1,1’-biphenyl]-3-amine: is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the second position and an amine group at the third position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for 2-chloro-[1,1’-biphenyl]-3-amine often involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-chloro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it has been shown to interact with enzymes involved in the degradation of polychlorinated biphenyls (PCBs), leading to the formation of chlorobenzoic acid and other metabolites . The compound’s halogenated structure allows it to participate in various biochemical pathways, influencing its reactivity and biological effects.

Comparison with Similar Compounds

Uniqueness:

2-chloro-[1,1’-biphenyl]-3-amine is unique due to the presence of both a chlorine atom and an amine group on the biphenyl structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-[1,1'-biphenyl]-3-amine involves the conversion of 2-chloro-[1,1'-biphenyl]-3-carboxylic acid to the corresponding amine via a reduction reaction.", "Starting Materials": [ "2-chloro-[1,1'-biphenyl]-3-carboxylic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-[1,1'-biphenyl]-3-carboxylic acid in methanol.", "Step 2: Add a solution of sodium borohydride in methanol to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic conditions.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-chloro-[1,1'-biphenyl]-3-amine as a white solid.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] }

CAS No.

1997842-72-4

Molecular Formula

C12H10ClN

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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